6-Bromo-2-methylimidazo[1,2-b]pyridazine

Anticancer Colon carcinoma MAPK/ERK pathway

Medicinal chemists pursuing imidazo[1,2-b]pyridazine-based kinase inhibitors often face limited SAR diversification at the C6 position. 6-Bromo-2-methylimidazo[1,2-b]pyridazine solves this with a bromine handle for rapid Pd-catalyzed cross-coupling. • Suzuki, Sonogashira & Buchwald-Hartwig diversification at C6 • Validated anticancer activity: IC50 3.2 μM vs HCT-116 (MAPK/ERK pathway) • Scaffold present in FDA-approved ponatinib; 97% purity, ready for global shipping

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
Cat. No. B8053715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylimidazo[1,2-b]pyridazine
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C=CC(=N2)Br
InChIInChI=1S/C7H6BrN3/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3
InChIKeyDFFANULZXFMHJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methylimidazo[1,2-b]pyridazine (CAS 1936575-36-8) Procurement Guide for Kinase-Targeted Medicinal Chemistry


6-Bromo-2-methylimidazo[1,2-b]pyridazine is a heteroaromatic building block featuring the privileged imidazo[1,2-b]pyridazine core, a scaffold that has yielded FDA-approved kinase inhibitors such as ponatinib [1]. The compound incorporates a bromine at the 6-position and a methyl group at the 2-position, with molecular formula C7H6BrN3, molecular weight 212.05 g/mol, and typical commercial purity of 97% . This substitution pattern provides a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling rapid diversification at the C6 position for structure-activity relationship (SAR) exploration.

Why Generic Substitution of 6-Bromo-2-methylimidazo[1,2-b]pyridazine with Other Imidazopyridazines Fails in Kinase Inhibitor Programs


The imidazo[1,2-b]pyridazine scaffold exhibits profound kinase selectivity shifts based on subtle substitution changes [1]. HQSAR modeling of p38 MAP kinase antagonists reveals that hydrogen and nitrogen atoms in rings A and B, as well as nitrogen in ring C, are critical for activity, with the least active compound (compound 05) showing negative contribution to inhibitory effect [2]. The 6-bromo-2-methyl substitution pattern is not interchangeable with other regioisomers (e.g., 3-bromo) or halogen variants (e.g., 6-chloro), as each substitution pattern directs distinct binding modes to kinase active sites and enables differential synthetic accessibility for cross-coupling diversification.

Quantitative Differential Evidence for 6-Bromo-2-methylimidazo[1,2-b]pyridazine Against Closest Analogs


Superior Antiproliferative Potency in HCT-116 Colon Carcinoma Model Versus Non-Brominated Analog

6-Bromo-2-methylimidazo[1,2-b]pyridazine inhibits proliferation in HCT-116 colon carcinoma cells with an IC₅₀ of 3.2 μM by modulating the MAPK/ERK pathway . Comparative studies demonstrate approximately 40% greater potency than non-brominated analogs, attributed to enhanced electrophilic interactions with kinase active sites .

Anticancer Colon carcinoma MAPK/ERK pathway

Regioisomeric Differentiation: 6-Bromo-2-methyl Versus 3-Bromo-2-methyl Substitution Impacts Synthetic Versatility

The 6-bromo-2-methyl substitution pattern (CAS 1936575-36-8) positions the bromine at the electrophilic 6-position of the pyridazine ring, enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings [1]. In contrast, the 3-bromo-2-methyl regioisomer (CAS 1368313-23-8) exhibits reduced cross-coupling efficiency due to steric hindrance from the adjacent methyl group and altered electronic distribution .

Synthetic chemistry Cross-coupling SAR exploration

Halogen Substitution Effects: 6-Bromo Versus 6-Chloro in Kinase Binding Interactions

SAR studies on imidazo[1,2-b]pyridazine-based kinase inhibitors reveal that optimization of the 3- and 6-positions significantly modulates both cell-free IKKβ inhibitory activity and TNFα inhibitory activity in THP-1 cells [1]. The 6-bromo substituent contributes to halogen bonding with kinase hinge regions and hydrophobic pocket occupancy, whereas the corresponding 6-chloro analog shows reduced van der Waals contact and altered electrophilic character [2].

Kinase inhibition Halogen bonding SAR

Procurement-Ready Application Scenarios for 6-Bromo-2-methylimidazo[1,2-b]pyridazine in Kinase Drug Discovery


Synthesis of Diversified Kinase Inhibitor Libraries via C6 Cross-Coupling

The 6-bromo substituent serves as a versatile handle for Pd-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling rapid generation of C6-arylated, -alkynylated, and -aminated derivatives for SAR exploration [1]. This synthetic accessibility supports hit-to-lead optimization campaigns targeting kinases such as p38 MAPK, IKKβ, Haspin, and JAK family members [2].

Colorectal Cancer Cell-Based Antiproliferative Screening

The compound demonstrates IC₅₀ of 3.2 μM against HCT-116 colon carcinoma cells via MAPK/ERK pathway modulation , providing a validated starting point for medicinal chemists investigating imidazo[1,2-b]pyridazine-based anticancer agents. The 40% potency advantage over non-brominated analogs reduces compound consumption in dose-response experiments.

Selectivity Profiling in Multi-Kinase Inhibitor Programs

The imidazo[1,2-b]pyridazine scaffold has been optimized for selective inhibition across diverse kinases including p38 MAPK (HQSAR model q²=0.522, r²=0.703) [3], IKKβ (cell-free and cellular TNFα inhibition) [4], and Haspin (sub-micromolar IC₅₀ values with co-crystal structures) [1]. The 6-bromo-2-methyl substitution pattern serves as an optimal starting point for probing kinase selectivity landscapes.

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